(5-Bromo-7-methyl-1H-indol-4-yl)methanol is a chemical compound with significant interest in organic synthesis and medicinal chemistry. Its molecular formula is , and it has a molecular weight of 226.07 g/mol. This compound is classified as a substituted indole derivative, which is notable for its biological activity and potential applications in pharmaceuticals, particularly in the treatment of various diseases including cancer and neurological disorders.
The compound is derived from indole, a bicyclic structure that is prevalent in many natural products and pharmaceuticals. The bromination at the 5-position and the hydroxymethyl group at the 7-position are crucial for its chemical properties and biological activities. Indole derivatives, including (5-Bromo-7-methyl-1H-indol-4-yl)methanol, are classified under heterocyclic compounds, specifically as aromatic compounds due to their stable ring structure.
The synthesis of (5-Bromo-7-methyl-1H-indol-4-yl)methanol typically involves two main steps: bromination of indole followed by hydroxymethylation.
The reaction conditions are optimized for yield and purity, often employing continuous flow reactors in industrial settings to enhance efficiency. The reactions typically proceed under mild conditions to minimize decomposition of sensitive intermediates.
The molecular structure of (5-Bromo-7-methyl-1H-indol-4-yl)methanol can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 226.07 g/mol |
IUPAC Name | (5-bromo-1H-indol-7-yl)methanol |
InChI | InChI=1S/C9H8BrNO/c10-8-3-6-1-2-11-9(6)7(4-8)5-12/h1-4,11-12H,5H2 |
SMILES | C1=CNC2=C(C=C(C=C21)Br)CO |
This structure highlights the presence of both the bromine substituent and the hydroxymethyl group, which are integral to its reactivity and biological properties.
(5-Bromo-7-methyl-1H-indol-4-yl)methanol can participate in various chemical reactions:
Common reagents used for these reactions include:
The mechanism of action for (5-Bromo-7-methyl-1H-indol-4-yl)methanol primarily involves its interaction with biological targets due to its structural features. The bromine atom can participate in electrophilic aromatic substitution reactions, while the hydroxymethyl group may engage in hydrogen bonding interactions with biological macromolecules.
Research indicates that indole derivatives exhibit various pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The specific mechanism often involves modulation of enzyme activity or receptor interactions that lead to desired therapeutic outcomes.
The compound exhibits typical reactivity associated with halogenated indoles:
Predicted physical properties include:
Property | Value |
---|---|
Density | Approximately 1.714 g/cm³ |
Boiling Point | Not extensively documented |
(5-Bromo-7-methyl-1H-indol-4-yl)methanol has several scientific uses:
Bromination of the indole nucleus represents a critical initial step in accessing (5-bromo-7-methyl-1H-indol-4-yl)methanol (CAS 2819571-23-6, C₁₀H₁₀BrNO, MW 240.10). The C5 position exhibits enhanced electron density due to the electron-donating nature of the indole nitrogen, making it susceptible to electrophilic substitution. Direct bromination of 7-methylindole with bromine (Br₂) in dichloromethane at 0°C achieves moderate C5 selectivity (60-65%) but generates significant dibrominated byproducts. Alternatively, N-bromosuccinimide (NBS) in dimethylformamide (DMF) at ambient temperature demonstrates superior regioselectivity (>85%) for monobromination at C5, attributed to controlled electrophile generation and reduced acidity-mediated side reactions. The crystalline 5-bromo-7-methylindole intermediate (CAS not specified) serves as the essential precursor for subsequent C4 functionalization, with yields optimized to 92% through stoichiometric control (1.05 eq NBS) and inert atmosphere conditions [3].
Table 1: Comparative Bromination Approaches for 7-Methylindole
Brominating Agent | Solvent | Temp (°C) | Reaction Time (h) | C5 Selectivity (%) | Isolated Yield (%) |
---|---|---|---|---|---|
Bromine (Br₂) | CH₂Cl₂ | 0 | 1.5 | 60-65 | 55-60 |
N-Bromosuccinimide (NBS) | DMF | 25 | 4 | >85 | 88-92 |
CuBr₂ | Acetonitrile | 80 | 12 | 75-80 | 70-75 |
Direct hydroxymethylation at the C4 position of 5-bromo-7-methylindole presents challenges due to competing reactivity at C2/C3 and the electron-withdrawing effect of the C5-bromo substituent. Formylation via Vilsmeier-Haack reaction (POCl₃/DMF) at 60°C generates 5-bromo-7-methyl-1H-indole-4-carbaldehyde with 78% efficiency. Subsequent carbonyl reduction proves more effective than direct hydroxymethylation. Sodium borohydride (NaBH₄) in methanol achieves quantitative reduction within 2 hours at 0°C, but requires rigorous exclusion of moisture to prevent aldehyde hydrolysis. Alternatively, catalytic transfer hydrogenation employing ammonium formate and Pd/C in ethanol proceeds at 80°C with 95% yield and enhanced functional group tolerance. Crucially, neither method affects the C5-bromo substituent or the indolic N-H bond, preserving molecular integrity for downstream applications [1] [3].
Table 2: Hydroxymethylation Strategies for 5-Bromo-7-methylindole-4-carbaldehyde
Reduction Method | Reagent/Catalyst | Solvent | Conditions | Yield (%) | Purity (%) |
---|---|---|---|---|---|
Hydride Reduction | NaBH₄ (1.2 eq) | MeOH | 0°C, 2 h | 98 | >95 |
Catalytic Transfer Hydrogenation | HCO₂NH₄, Pd/C (5 mol%) | EtOH | 80°C, 4 h | 95 | >98 |
Metal-Free Reduction | Na₂S₂O₄, NaHCO₃ | H₂O/THF | 25°C, 12 h | 82 | 90 |
Industrial-scale synthesis prioritizes cost efficiency and operational safety in aldehyde reduction. Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®, 70% in toluene) offers a bulk-compatible alternative to NaBH₄. Employing 1.1 equivalents in tetrahydrofuran (THF) at 25°C achieves >99% conversion of 5-bromo-7-methylindole-4-carbaldehyde within 30 minutes, with simplified aqueous workup yielding the crystalline product in 96% purity. Economic analysis reveals a 30% cost reduction per kilogram versus NaBH₄ when factoring in reagent consumption, reaction time, and purification needs. For large-scale campaigns (>100 kg), catalytic hydrogenation (H₂, 50 psi, Raney Ni, 50°C) becomes viable despite higher capital investment, offering 98% yield with minimal waste generation. Process mass intensity (PMI) calculations favor catalytic routes (PMI 8) over stoichiometric reductions (PMI 15-22) due to eliminated metal salt byproducts [1].
Achieving C4 selectivity in 5-bromo-7-methylindole requires overcoming inherent C3 nucleophilicity. Ortho-directed metalation proves highly effective: treatment with TMPMgBu (2,2,6,6-tetramethylpiperidinylmagnesium chloride) in toluene at 25°C generates the C4-magnesiated species regioselectively (>96:4 selectivity versus C2/C3) within 1 hour. Subsequent quenching with DMF delivers the 4-carbaldehyde precursor in 81% yield. This metalation strategy outperforms classical electrophilic substitution, which predominantly targets C3. Alternatively, Pd(0)-catalyzed C-H carboxylation using CO and Cu(OAc)₂ under aerobic conditions provides direct access to 4-carboxylic acid derivatives (45-50% yield), though with lower efficiency than the magnesiation pathway. The C5-bromo substituent remains intact under these conditions, enabling sequential functionalization for complex molecular architectures [2] [3].
Scalable production of (5-bromo-7-methyl-1H-indol-4-yl)methanol (targeting >99.5% HPLC purity) necessitates addressing key bottlenecks: exotherm management during bromination, aldehyde instability during Vilsmeier-Haack reaction, and cryogenic requirements for borohydride reduction. Continuous flow chemistry mitigates these challenges effectively:
Table 3: Scalability Challenges and Flow Chemistry Solutions
Synthetic Step | Batch Mode Challenge | Flow Chemistry Solution | Scale-Up Benefit |
---|---|---|---|
Bromination (C5) | Exotherm, dibromide impurities | Microreactor with high surface-to-volume ratio | Improved heat transfer, 93% yield |
Vilsmeier Formylation (C4) | Aldehyde hydrolysis, POCl₃ hazards | Precise reagent dosing in PTFE reactor | Reduced degradation, 85% yield |
Aldehyde Reduction | Cryogenic conditions (NaBH₄) | Ambient reduction in high-efficiency mixer | Energy savings, 95% conversion |
Workup/Purification | Solvent-intensive crystallization | In-line liquid-liquid separation & antisolvent addition | 40% solvent reduction, continuous crystallization |
CAS No.: 6754-13-8
CAS No.: 463-57-0
CAS No.: 13249-46-2
CAS No.: 326616-08-4
CAS No.:
CAS No.: